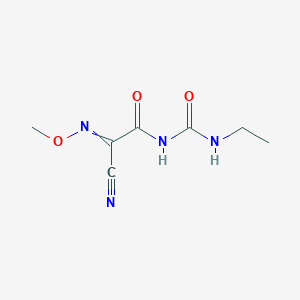

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Beschreibung

Eigenschaften

IUPAC Name |

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJKGMBORTKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032358 | |

| Record name | Cymoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Cymoxyanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C), In water, 890 mg/L at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.32 at 25 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000113 [mmHg], 1.13X10-6 mm Hg at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | Cymoxyanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

57966-95-7 | |

| Record name | Cymoxanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57966-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cymoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160-161 °C, Peach color; mp: 159-160 °C /Technical/ | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Cymoxanil (57966-95-7) (2008-2010) | |

| Record name | CYMOXANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is the mechanism of action for 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide?

Foreword for the Research & Development Community

In the dynamic landscape of agrochemical research, a thorough understanding of a fungicide's mechanism of action is paramount for its effective and sustainable deployment. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the complex and multifaceted mode of action of 2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide, commonly known as Cymoxanil. Moving beyond a simplistic overview, we will dissect the current scientific consensus, explore emerging research, and provide actionable experimental frameworks to empower your own investigations into this intriguing molecule. Our narrative is built on the pillars of scientific integrity, providing a causal understanding of experimental choices and ensuring that the described protocols are self-validating. Every key assertion is grounded in authoritative, citable literature, fostering a trustworthy and comprehensive resource.

Introduction to Cymoxanil: A Post-Infection Fungicide with Curative Activity

Cymoxanil is a synthetic fungicide belonging to the cyanoacetamide-oxime class of chemicals.[1] It is distinguished by its protective and curative activity against a range of plant pathogenic oomycetes, notably those from the Peronosporales order such as Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato).[2][3] A key characteristic of Cymoxanil is its local systemic activity, allowing it to penetrate the plant tissue and curb the pathogen's growth even after infection has initiated.[2] This post-infection, or curative, action is a significant advantage in disease management strategies.

The Primary Mechanism of Action: Inhibition of Dihydrofolate Reductase and Disruption of Nucleic Acid Synthesis

Recent and compelling evidence has pinpointed the primary molecular target of Cymoxanil as dihydrofolate reductase (DHFR) , a crucial enzyme in the folate biosynthesis pathway.[4][5] This discovery has refined our understanding from a general disruption of RNA synthesis to a specific, well-defined enzymatic inhibition.

The Role of Dihydrofolate Reductase

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of metabolic pathways, including the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA.[6] By inhibiting DHFR, Cymoxanil effectively chokes off the supply of these essential precursors, leading to a cessation of nucleic acid synthesis and, consequently, halting fungal growth.[4][5]

Experimental Validation of DHFR Inhibition

-

Chemical-Genomic Screening: Initial clues emerged from large-scale screens of the non-essential gene deletion library of the model organism Saccharomyces cerevisiae. These screens revealed that yeast strains with deletions in genes related to de novo purine biosynthesis and ribonucleoside synthesis were hypersensitive to Cymoxanil.[4] This provided a strong genetic link between the fungicide's activity and the folate pathway.

-

In-Silico Molecular Docking: Computational modeling predicted a direct interaction between Cymoxanil and the active site of DHFR from yeast, humans, and, most importantly, Phytophthora infestans.[4][7] These simulations identified key amino acid residues within the enzyme's active site that are likely involved in binding the fungicide.

-

In Vitro Enzyme Activity Assays: The definitive proof of inhibition was established through direct enzymatic assays. These experiments demonstrated that Cymoxanil inhibits the activity of DHFR in a dose-dependent manner.[4][5]

The convergence of genetic, computational, and biochemical evidence provides an authoritative grounding for the claim that DHFR is the primary target of Cymoxanil.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in nucleotide biosynthesis and how its inhibition by Cymoxanil disrupts this vital process.

Caption: Inhibition of DHFR by Cymoxanil blocks the synthesis of purines, halting RNA and DNA production.

A Secondary Front: Disruption of the Plasma Membrane and Cellular Bioenergetics

While DHFR inhibition is the well-established primary mechanism, emerging research suggests that Cymoxanil may also exert its fungicidal effects through a secondary mode of action at the plasma membrane.

Inhibition of the Pma1p Proton Pump

A recent study, currently in preprint, has implicated the inhibition of the plasma membrane H+-ATPase, Pma1p , as another target of Cymoxanil.[8][9] Pma1p is a crucial enzyme responsible for maintaining the electrochemical proton gradient across the fungal plasma membrane. This gradient is essential for nutrient uptake, intracellular pH regulation, and overall cellular homeostasis.

Inhibition of Pma1p by Cymoxanil leads to:

-

A decrease in plasma membrane potential: This disrupts the driving force for many transport processes.

-

Intracellular acidification: The failure to pump protons out of the cell leads to a drop in internal pH, which can have deleterious effects on numerous enzymatic activities.[8]

Experimental Workflow for Investigating Plasma Membrane Effects

The following workflow outlines a logical sequence of experiments to validate the impact of Cymoxanil on the plasma membrane.

Caption: A workflow to investigate Cymoxanil's effects on the fungal plasma membrane.

The Enigmatic Role of the Cyanide Moiety and Metabolic Activation

The chemical structure of Cymoxanil, specifically the presence of a nitrile (cyanide) group, raises questions about its potential contribution to the overall toxicity. Furthermore, the metabolism of Cymoxanil within the fungal cell appears to be a critical aspect of its activity.

Potential for Cyanide-Mediated Toxicity

Organic nitriles, such as Cymoxanil, have the potential to be metabolized to release cyanide ions (CN-).[10] Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[10] By binding to the ferric iron in this enzyme complex, cyanide effectively halts aerobic respiration and cellular ATP production. While this has been proposed as a potential mechanism of toxicity for organic nitriles in general, the specific contribution of cyanide release to the fungicidal activity of Cymoxanil requires further dedicated investigation.

Metabolic Activation: A Pro-Fungicide Mechanism?

Studies on the metabolism of Cymoxanil in sensitive strains of Botrytis cinerea have revealed that the parent compound is rapidly transformed into several metabolites.[11] One of these metabolites, N-acetylcyanoglycine , has been shown to be fungitoxic in its own right.[11] This suggests that Cymoxanil may act as a pro-fungicide, where its metabolic conversion within the target organism is necessary to unleash its full toxic potential.

The metabolic pathways of Cymoxanil in fungi are complex and can involve cyclization, reduction, and hydrolysis followed by acetylation.[11]

Fungal Metabolism of Cymoxanil

The following diagram provides a simplified overview of the known metabolic transformations of Cymoxanil in fungi.

Caption: Fungal metabolism of Cymoxanil leads to multiple products, including the active metabolite N-acetylcyanoglycine.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the physicochemical properties and biological activity of Cymoxanil.

| Parameter | Value | Source |

| Molecular Weight | 198.18 g/mol | [1] |

| Solubility in Water | 890 mg/L (pH 5, 20°C) | [2] |

| LogP (octanol-water) | 0.59 (pH 5), 0.67 (pH 7) | [2] |

| FRAC Code | 27 | [1] |

| DHFR Inhibition (Yeast) | Dose-dependent | [4] |

| DHFR Inhibition (Mammalian) | Dose-dependent | [5] |

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from methodologies used to demonstrate the direct inhibition of DHFR by Cymoxanil.[4][5]

Objective: To quantify the inhibitory effect of Cymoxanil on the enzymatic activity of DHFR.

Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Purified DHFR enzyme (from the target organism or a recombinant source)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Cymoxanil stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a microplate well or a cuvette.

-

Add varying concentrations of Cymoxanil (and a solvent control) to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DHF substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each Cymoxanil concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction velocities against the logarithm of the inhibitor concentration.

Self-Validation:

-

Include a known DHFR inhibitor (e.g., methotrexate) as a positive control.

-

Ensure that the solvent used to dissolve Cymoxanil does not interfere with the assay.

-

Confirm that the reaction is linear with respect to time and enzyme concentration in the absence of the inhibitor.

Conclusion: A Synthesized View of a Multi-Target Fungicide

The mechanism of action of Cymoxanil is a compelling example of a fungicide with multiple potential targets. The evidence strongly supports the inhibition of dihydrofolate reductase as its primary mode of action, leading to the disruption of essential nucleic acid synthesis.[4][5] Concurrently, emerging research points towards a significant secondary effect on the plasma membrane , involving the inhibition of the Pma1p proton pump and a subsequent collapse of the cellular bioenergetic state.[8][9] The roles of metabolic activation to a more potent fungitoxic compound and the potential for cyanide-mediated respiratory inhibition add further layers of complexity.

For drug development professionals, this multifaceted mechanism presents both challenges and opportunities. The presence of multiple targets may contribute to a lower risk of resistance development compared to single-site inhibitors.[12] Future research should focus on quantifying the relative contributions of each of these mechanisms to the overall fungicidal efficacy of Cymoxanil against different oomycete pathogens. Such knowledge will be invaluable for designing novel fungicides with improved efficacy and more robust resistance management profiles.

References

-

PubChem. Cymoxanil | C7H10N4O3 | CID 5364079. National Center for Biotechnology Information. [Link]

-

University of Hertfordshire. Cymoxanil (Ref: DPX T3217). Agriculture and Environment Research Unit (AERU). [Link]

-

Chaves, S. R., et al. (2024). The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential. bioRxiv. [Link]

-

Coromandel International Limited. TECHNICAL BULLETIN CYMOXANIL TECHNICAL. [Link]

-

Al-Saffar, F., et al. (2024). Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. Scientific Reports, 14(1), 11695. [Link]

-

Tellier, F., et al. (2008). Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea. Journal of Agricultural and Food Chemistry, 56(23), 11348-11355. [Link]

-

U.S. Environmental Protection Agency. (1998). Pesticides - Fact Sheet for Cymoxanil. [Link]

-

Indofil Industries Limited. (2024). CYMOXANIL. [Link]

-

Al-Saffar, F., et al. (2024). Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. ResearchGate. [Link]

-

Sipcam Oxon. (n.d.). Cymoxanil - Fungicides. [Link]

-

Chaves, S. R., et al. (2024). The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential. bioRxiv. [Link]

-

de Waard, M. A., et al. (2006). Mechanisms and significance of fungicide resistance. Fungal Genetics and Biology, 43(11), 727-735. [Link]

-

Rao, K. S., et al. (2020). Spectrophotometric Method for the Determination of Cymoxanil in Environmental and Vegetable Samples. Analytical Chemistry Letters, 10(4), 503-512. [Link]

-

U.S. Environmental Protection Agency. (2016). Cymoxanil. Draft Human Health Risk Assessment for Registration Review. [Link]

-

Chen, Y., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 836-848. [Link]

-

Al-Saffar, F., et al. (2024). CMX inhibits the activity of mammalian DHFR. [Image]. ResearchGate. [Link]

-

Petrova, E. A., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Metabolites, 13(2), 241. [Link]

-

Synapse. (2023). What are DHFR inhibitors and how do you quickly get the latest development progress? [Link]

Sources

- 1. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 2. coromandel.biz [coromandel.biz]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sipcam-oxon.com [sipcam-oxon.com]

Synthesis pathway of 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea

An In-Depth Technical Guide to the Synthesis of 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea (Cymoxanil)

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea, a compound widely known by its common name, Cymoxanil. Cymoxanil is a fungicide with both protective and curative properties, primarily used in agriculture to control Peronosporales on crops such as vines, potatoes, and tomatoes.[1] This document delves into the multi-step synthesis, offering detailed mechanistic insights, step-by-step experimental protocols, and methods for characterization. The synthesis predominantly yields the E-configuration diastereomer, a critical aspect of its structure that has been confirmed by X-ray analysis.[1] The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in chemical synthesis and drug development.

Introduction and Physicochemical Profile

1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea, or Cymoxanil (CAS 57966-95-7), is a cyanoacetamide fungicide that plays a significant role in modern crop protection.[2] Its molecular structure, featuring a reactive acylurea moiety and a cyano-oxime ether group, is key to its biological activity. The synthesis is stereoselective, leading almost exclusively to the E-diastereomer of the methoxyimino group, which is the commercially utilized isomer.[1]

Physicochemical Data

A summary of the key properties of Cymoxanil is presented below for reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₄O₃ | [3] |

| Molecular Weight | 198.18 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 160-161 °C | [3] |

| Water Solubility | Approx. 1000 ppm (1 g/L) | [3] |

| Elemental Composition | C 42.42%, H 5.09%, N 28.27%, O 24.22% | [1][3] |

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of Cymoxanil reveals a convergent synthesis strategy. The primary disconnection is at the N-acyl bond of the urea functionality, which is the most synthetically accessible linkage to form in the final stages.

Caption: Retrosynthetic analysis of Cymoxanil.

This analysis leads to a robust forward synthesis plan built upon three core stages:

-

Formation of the Ethylurea Nucleophile: Synthesizing the ethyl-substituted urea backbone.

-

Construction of the Cyanoacetylurea Intermediate: Acylating ethylurea with a cyanoacetic acid derivative to form the active methylene precursor.

-

Functionalization and Final Assembly: A two-step functionalization of the active methylene group via oximation followed by methylation to yield the final product.

Synthesis Pathway: Mechanistic Discussion and Protocols

The forward synthesis is a well-established sequence of reactions. The causality behind each step—choice of reagents, solvents, and conditions—is critical for achieving high yield and purity.

Diagram of the Overall Synthesis Pathway

Caption: Overall synthetic route to Cymoxanil.

Step 1: Synthesis of Ethylurea

The synthesis of N-substituted ureas is a foundational reaction in organic chemistry.[4] A common and industrially viable method involves the reaction of a primary amine with urea.

-

Mechanism Insight: This reaction proceeds via the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia.[5] The highly reactive isocyanic acid is then attacked by the nucleophilic ethylamine to form the desired ethylurea. Using a solvent like toluene allows for heating to temperatures sufficient for urea decomposition while managing the reaction environment.[6]

-

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, condenser, and thermometer, charge toluene and urea.

-

Heat the stirred mixture to a designated temperature (e.g., 100-110 °C).

-

Introduce ethylamine gas or a solution of ethylamine into the reactor over a period of time.

-

After the addition is complete, maintain the reaction temperature for approximately 30 minutes to ensure completion.[6]

-

Cool the reaction mixture to 40-50 °C, then further cool to 0-5 °C to induce crystallization.

-

The precipitated white, scaly crystals of ethylurea are collected by filtration and dried.

-

Step 2: Synthesis of 1-Cyanoacetyl-3-ethylurea

This step involves the formation of an amide bond between ethylurea and cyanoacetic acid. Direct condensation requires the removal of water, which is efficiently achieved using a dehydrating agent like acetic anhydride.

-

Mechanism Insight: Acetic anhydride serves a dual purpose. It activates the carboxylic acid group of cyanoacetic acid by forming a mixed anhydride, a much more reactive electrophile. Ethylurea then acts as the nucleophile, attacking the activated carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating acetic acid and forming the stable N-acylurea product. This method is common for acylating ureas.[7]

-

Experimental Protocol:

-

Charge ethylurea and cyanoacetic acid into a suitable reaction vessel.

-

With stirring, slowly add acetic anhydride to the mixture. The reaction is often exothermic and may require cooling to maintain control.

-

After the addition, the reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC).

-

The product, 1-cyanoacetyl-3-ethylurea, often precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a suitable solvent (e.g., water or a non-polar organic solvent) to remove impurities.

-

Step 3: Oximation to form 1-(2-Cyano-2-hydroxyiminoacetyl)-3-ethylurea

The active methylene group in 1-cyanoacetyl-3-ethylurea (flanked by a nitrile and a carbonyl group) is acidic and susceptible to electrophilic attack. This step introduces the oxime functionality via nitrosation.

-

Mechanism Insight: In the presence of acid, sodium nitrite (NaNO₂) forms nitrous acid (HONO), which is the active nitrosating agent. The active methylene proton is abstracted by a weak base, forming a carbanion. This carbanion attacks the nitrosonium ion (NO⁺), generated from nitrous acid, to form a C-nitroso intermediate. This intermediate rapidly tautomerizes to the more stable oxime (hydroxyimino) form. Careful control of pH and temperature is crucial to prevent side reactions and decomposition.[7]

-

Experimental Protocol:

-

Dissolve or suspend 1-cyanoacetyl-3-ethylurea and sodium nitrite in a solvent system, such as a mixture of methanol and water.[7]

-

Maintain the mixture at a controlled temperature (e.g., 40 °C) under an inert atmosphere (e.g., nitrogen).

-

Slowly add a mineral acid, such as 6N HCl, to the stirred mixture over approximately one hour.[7]

-

Continue stirring at the set temperature for an additional 2 hours to ensure the reaction goes to completion.

-

The product, 1-(2-cyano-2-hydroxyiminoacetyl)-3-ethylurea, can be isolated from the resulting solution, which contains both the free oxime and its sodium salt.

-

Step 4: Methylation to Yield 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea (Cymoxanil)

The final step is the O-alkylation of the hydroxyimino group to form the methoxyimino ether. This is a standard nucleophilic substitution reaction.

-

Mechanism Insight: The hydroxyimino intermediate is deprotonated by a base (e.g., sodium methoxide or sodium hydroxide) to form a nucleophilic oximate anion. This anion then attacks the methylating agent, such as dimethyl carbonate, in an Sₙ2 reaction, displacing a leaving group to form the final methoxyimino product. Dimethyl carbonate is a greener, less toxic alternative to traditional methylating agents like dimethyl sulfate or methyl halides.[8] The pH must be carefully controlled during the addition to maintain the nucleophilicity of the oximate without causing hydrolysis of the product.[8]

-

Experimental Protocol:

-

The reaction solution containing the sodium salt of 1-(2-cyano-2-hydroxyiminoacetyl)-3-ethylurea from the previous step is heated to a moderate temperature (e.g., 30 °C).[8]

-

Dimethyl carbonate is added dropwise to the reaction mixture.

-

During the addition, the pH of the solution is carefully maintained in the range of 8.0-8.5 by the controlled addition of a base like liquid caustic soda.[8]

-

After the addition is complete, the reaction is stirred until completion.

-

The final product, Cymoxanil, precipitates from the solution and is collected by filtration, washed with water, and dried. X-ray analysis confirms this process yields the E-diastereomer.[1]

-

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the crucial oximation and methylation steps.

Caption: Workflow for the oximation and methylation stages.

Conclusion

The synthesis of 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea (Cymoxanil) is a well-defined, multi-step process that relies on fundamental organic reactions, including urea formation, N-acylation, nitrosation, and O-alkylation. The key to a successful synthesis lies in the careful control of reaction parameters such as temperature, pH, and the choice of reagents at each stage. The stereoselective formation of the E-isomer is an intrinsic feature of this reaction pathway. This guide provides the necessary theoretical background and practical protocols to enable researchers and scientists to confidently reproduce and potentially optimize the synthesis of this important agricultural fungicide.

References

- U.S.

- "On the Stereochemistry of the Synthesis of 1-(2-Cyano-2-Methoxyiminoacetyl)

- "Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil," Eureka.

- "Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea," ResearchG

- "Cymoxanil," DrugFuture.

- "Cymoxanil," Cayman Chemical.

- "Ethylurea 625-52-5 wiki," Guidechem.

- "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry," PMC - NCBI.

- U.S.

- "The synthesis of ethylene urea," DSpace@MIT.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Cymoxanil [drugfuture.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. guidechem.com [guidechem.com]

- 7. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 8. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]

The Discovery and Developmental History of Cymoxanil: A Technical Guide

Abstract

Cymoxanil, a cyanoacetamide oxime fungicide, has been a significant tool in the management of Oomycete pathogens since its introduction in the mid-1970s. This technical guide provides an in-depth exploration of the discovery, developmental history, and core scientific principles of Cymoxanil. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its synthesis, mechanism of action, structure-activity relationships, metabolic pathways, and the critical issue of fungicide resistance. This guide synthesizes technical data with practical insights, providing a comprehensive resource on this important agricultural compound.

Introduction: The Emergence of a Novel Fungicide

Cymoxanil was first reported in 1976 and introduced to the market in the mid-1970s by E.I. du Pont de Nemours and Company, now DuPont.[1] Its discovery marked a significant advancement in the control of devastating plant diseases caused by Oomycetes, such as late blight in potatoes and tomatoes (Phytophthora infestans) and downy mildew in grapevines (Plasmopara viticola).[1][2] As a locally systemic fungicide with both protective and curative action, Cymoxanil offered a new mode of action that could penetrate plant tissues, providing post-infection activity and complementing existing contact fungicides.[2] This guide delves into the scientific journey of Cymoxanil, from its chemical synthesis to its biological activity and field application.

Chemical Synthesis and Properties

Cymoxanil, with the chemical name 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, is a synthetic compound belonging to the cyanoacetamide oxime and urea fungicide groups.[1][3]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Cymoxanil is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₄O₃ | [3] |

| Molecular Weight | 198.18 g/mol | [3] |

| Physical State | White to pale pink crystalline solid | [1] |

| Melting Point | 160-161 °C | [3] |

| Water Solubility | 780 mg/L at 20°C (pH 7) | [1] |

| Vapor Pressure | 0.15 mPa at 20°C | [1] |

| Log P (octanol-water) | 0.67 at pH 7 | [1] |

Synthesis Pathway

The commercial synthesis of Cymoxanil is a multi-step process that begins with the formation of a cyanoacetyl intermediate.[1] This intermediate is then reacted with ethylurea to yield the final product.[1] A common laboratory-scale synthesis involves the condensation of ethylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form N-ethyl-N'-cyanoacetylurea.[4] This intermediate is then nitrosated and subsequently methylated to produce Cymoxanil.[4]

The synthesis can be visualized as a two-step process starting from 1-cyanoacetyl-3-ethylurea.

Experimental Protocol: Synthesis of 2-Cyano-2-hydroxyiminoacetamide Salts (Intermediate)

The following protocol is adapted from patent literature and describes a key step in the synthesis of a Cymoxanil precursor.[5]

Materials:

-

1-cyanoacetyl-3-ethylurea

-

Sodium nitrite (NaNO₂)

-

Methanol

-

Water

-

6N Hydrochloric acid (HCl)

-

Nitrogen gas

Procedure:

-

Combine 151 parts of 1-cyanoacetyl-3-ethylurea and 72 parts of sodium nitrite in a mixture of 250 parts of methanol and 250 parts of water.

-

Blanket the reaction mixture with nitrogen and maintain the temperature at 40°C.

-

With stirring, add 37 parts of 6N HCl over 1 hour.

-

Continue stirring the solution at 40°C for 2 hours.

-

The resulting solution, with a pH of approximately 5.3, contains the desired intermediate, 2-cyano-2-hydroxyimino-N-ethylaminocarbonylacetamide, as both the free oxime and its sodium salt.[5] This intermediate can then be methylated to yield Cymoxanil.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of action of Cymoxanil has been a subject of ongoing research and is believed to be multifaceted. Early studies suggested that it inhibits RNA synthesis in fungi, but this is now considered a secondary effect.[2][3] More recent investigations have revealed a more complex picture, pointing to multiple potential targets within the fungal cell.

Disruption of Fungal Respiration

Recent studies using the model organism Saccharomyces cerevisiae have shown that Cymoxanil inhibits cellular respiration.[6] Specifically, it has been demonstrated to inhibit the activity of cytochrome c oxidase (CcO), a key enzyme in the mitochondrial electron transport chain.[6] Molecular docking studies suggest that Cymoxanil may block the interaction of cytochrome c with CcO, thereby hampering electron transfer and inhibiting the enzyme's catalytic activity.[6]

Interference with Plasma Membrane Function

Research has also indicated that the plasma membrane is a target of Cymoxanil.[2] It has been shown to inhibit the plasma membrane H+-ATPase (Pma1p), leading to a decrease in the plasma membrane potential and intracellular acidification.[2] This disruption of the proton gradient across the cell membrane can have widespread detrimental effects on cellular processes.

Inhibition of Dihydrofolate Reductase (DHFR)

Another proposed mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids.[3] By inhibiting DHFR, Cymoxanil disrupts the formation of essential cellular components, ultimately halting fungal growth.[3]

The multifaceted mode of action of Cymoxanil can be visualized as follows:

Structure-Activity Relationship (SAR)

Metabolic Pathways

Cymoxanil is rapidly metabolized in both plants and fungi.[1] Understanding these metabolic pathways is crucial for assessing its persistence and the nature of its residues.

Metabolism in Plants

In plants, Cymoxanil is taken up by the roots and translocated to other parts of the plant.[1] It has a relatively short persistence, being degraded within 16 to 44 hours.[1] The primary metabolic pathway involves the hydrolysis of Cymoxanil to a less complex intermediate, which is then further degraded to glycine.[1] This glycine can then be incorporated into natural plant constituents.[1]

Metabolism in Fungi

Studies on the fungus Botrytis cinerea have revealed several metabolic pathways for Cymoxanil.[9][10] These include:

-

Cyclization: Leading to the formation of ethylparabanic acid after hydrolysis.[9][10]

-

Hydrolysis, Reduction, and Acetylation: A multi-step process that leads to the formation of N-acetylcyanoglycine.[9][10]

The metabolic pathways of Cymoxanil in plants and fungi can be summarized in the following diagram:

Efficacy and Spectrum of Activity

Cymoxanil is primarily active against fungi belonging to the Peronosporales order, which includes some of the most destructive plant pathogens.[1] Its efficacy has been demonstrated against a range of Oomycetes, as shown in Table 2.

| Pathogen | Disease | Host Plant(s) | Typical EC₅₀ (mg/L) | Reference |

| Phytophthora infestans | Late Blight | Potato, Tomato | 0.03 - 1.11 | [11] |

| Plasmopara viticola | Downy Mildew | Grapevine | < 10 | [12] |

| Pseudoperonospora cubensis | Downy Mildew | Cucumber | - | [13] |

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Fungicide Resistance

The development of fungicide resistance is a major challenge in modern agriculture. While resistance to some fungicides is a significant concern, resistance to Cymoxanil is considered to be unstable.[14] Field observations have shown that populations of Plasmopara viticola with reduced sensitivity to Cymoxanil can revert to sensitivity when the fungicide is not applied.[12][14]

To mitigate the risk of resistance development, Cymoxanil is almost always used in combination with other fungicides that have different modes of action.[11] This strategy helps to reduce the selection pressure for resistant strains and prolongs the effective lifespan of Cymoxanil as a valuable tool for disease management.

Conclusion

Cymoxanil represents a significant milestone in the history of fungicide development. Its unique combination of local systemic activity, curative properties, and a multifaceted mode of action has made it an indispensable component of disease management programs for several decades. While our understanding of its precise molecular targets continues to evolve, it is clear that its efficacy stems from its ability to disrupt multiple vital cellular processes in Oomycete pathogens. The continued responsible use of Cymoxanil in integrated pest management strategies, particularly in combination with other fungicides, will be crucial for preserving its effectiveness for future generations of growers. This guide has provided a comprehensive overview of the key scientific aspects of Cymoxanil, offering a valuable resource for researchers and professionals dedicated to the advancement of crop protection.

References

-

University of Hertfordshire. (2023). Cymoxanil (Ref: DPX T3217). Pesticide Properties DataBase. [Link]

-

bioRxiv. (2024). The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential. [Link]

-

National Center for Biotechnology Information. (n.d.). Cymoxanil. PubChem. [Link]

-

Cárdenas-Fuentes, G., et al. (2013). Resistance to metalaxyl-M and cymoxanil in a dominant clonal lineage of Phytophthora infestans in Huánuco, Peru, an area of continuous potato production. Plant Pathology, 62(4), 933-941. [Link]

-

Rholion, M., et al. (2009). Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea. Pest Management Science, 65(1), 129-136. [Link]

-

ResearchGate. (n.d.). Cymoxanil metabolism in a culture of the strain "L" of B. cinerea. [Link]

-

Pertot, I., et al. (2015). Sensitivity to cymoxanil in Italian populations of Plasmopara viticola oospores. Pest Management Science, 71(10), 1436-1444. [Link]

-

Morton, L. E., & Staub, T. (2008). Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. APSnet Features. [Link]

-

G. A. Pagani, et al. (2003). On the Stereochemistry of the Synthesis of 1-(2-Cyano-2-Methoxyiminoacetyl)-3-Ethylurea and Its E-Configuration Crystal Structure. Journal of Chemical Research, 2003(10), 655-656. [Link]

-

AGRO Division. (2025). WEBINAR RECORDING: Radiolabelling and Plant Metabolism in Practice: From Design to Delivery. [Link]

-

Aliferis, K. A., & Jabaji, S. (2014). A Metabolic Profiling Strategy for the Dissection of Plant Defense against Fungal Pathogens. PLoS ONE, 9(11), e111932. [Link]

-

Mueller, W. J., et al. (1969). The Origins of the Basic Inventions Underlying Du Pont's Major Product and Process Innovations, 1920 to 1950. In The Rate and Direction of Inventive Activity: Economic and Social Factors (pp. 323-346). NBER. [Link]

-

ResearchGate. (n.d.). Resistance to metalaxyl-M and cymoxanil in a dominant clonal lineage of Phytophthora infestans in Huánuco, Peru, an area of continuous potato production. [Link]

-

Schena, L., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. [Link]

-

ResearchGate. (n.d.). Bioefficacy of Cymoxanil and Mancozeb against downy mildew of cucumber (Cucumis sativus) caused by Pseudoperonospora cubensis. [Link]

-

Gisi, U., et al. (2007). Characterization of European Plasmopara viticola isolates with reduced sensitivity to cymoxanil. Pest Management Science, 63(1), 63-72. [Link]

- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.

-

Agriallis. (n.d.). metabolomic insights into fungicidal activity and resistance mechanisms in plant pathogens. [Link]

-

Hagley Museum and Library. (n.d.). Collection: DuPont Company, Agricultural Products Department records. [Link]

-

Wang, Q., et al. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 1038-1048. [Link]

-

Sahoo, S., et al. (2023). Identification of Fungicide Combinations Targeting Plasmopara viticola and Botrytis cinerea Fungicide Resistance Using Machine Learning. Journal of Fungi, 9(5), 589. [Link]

-

Aliferis, K. A., & Jabaji, S. (2012). Metabolomics in Pesticide R&D: Probing Fungal Resistance Mechanisms to Benzimidazole Fungicides Performing 1H NMR Metabolomi. 2012 AGFD Annual Meeting. [Link]

-

PubMed. (2024). The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. [Link]

-

ResearchGate. (n.d.). Target Sites of Fungicides to Control Oomycetes. [Link]

-

ResearchGate. (n.d.). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. [Link]

-

ResearchGate. (n.d.). A Short History of Fungicides. [Link]

-

MDPI. (2023). Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance. [Link]

-

PubMed. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. [Link]

-

APS Journals. (2019). New Oomycota Fungicides With Activity Against Phytophthora cinnamomi and Their Potential Use for Managing Avocado Root Rot. [Link]

-

Wikipedia. (n.d.). DuPont Central Research. [Link]

-

MDPI. (2022). Review of the Pathogenic Mechanism of Grape Downy Mildew (Plasmopara viticola) and Strategies for Its Control. [Link]

-

National Center for Biotechnology Information. (2021). HPTLC-Based Chemical Profiling: An Approach to Monitor Plant Metabolic Expansion Caused by Fungal Endophytes. [Link]

Sources

- 1. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Cymoxanil (Ref: DPX T3217) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 6. The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Timing of oomycete-specific fungicide application impacts the efficacy against fruit rot disease in arecanut [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Environmental Crucible: A Technical Guide to the Fate and Degradation of Cymoxanil in Soil and Water

This guide provides an in-depth technical exploration of the environmental fate and degradation of the fungicide Cymoxanil. Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond a mere recitation of data to offer a synthesized understanding of the key processes governing Cymoxanil's behavior in terrestrial and aquatic systems. We will delve into the causality behind its degradation pathways and the experimental logic required to accurately characterize its environmental profile.

Introduction: Cymoxanil in Context

Cymoxanil, chemically known as 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, is a fungicide with both protective and curative properties.[1] It is primarily used to control pathogens from the Peronosporales order, such as late blight and downy mildew, on a variety of crops including potatoes, tomatoes, and grapes.[1][2] Its efficacy lies in its local systemic activity and its ability to inhibit pathogen sporulation.[1] Understanding the environmental fate of Cymoxanil is paramount for assessing its ecological risk, ensuring its sustainable use, and protecting non-target organisms. This guide will dissect the intricate interplay of chemical and biological forces that dictate its persistence, mobility, and ultimate degradation in soil and water.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any compound is fundamentally governed by its intrinsic physicochemical properties. For Cymoxanil, these properties foreshadow its relatively short environmental persistence and its propensity for movement within certain environmental compartments.

| Property | Value | Implication for Environmental Fate | Source |

| Molecular Formula | C₇H₁₀N₄O₃ | - | [1] |

| Molecular Weight | 198.2 g/mol | - | [1] |

| Water Solubility | 890 mg/L (at 20°C, pH 5) | Moderate solubility facilitates transport in soil pore water and aquatic systems. | [1] |

| Vapor Pressure | 0.15 mPa (at 20°C) | Low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation pathway. | [1] |

| Log P (Octanol-Water Partition Coefficient) | 0.59 (pH 5), 0.67 (pH 7) | The low Log P value indicates a very low potential for bioaccumulation in organisms.[3][4] | [1] |

| pKa | 9.7 | Indicates that Cymoxanil is a weak acid. | [1] |

Degradation Pathways: The Transformation of Cymoxanil

Cymoxanil is considered non-persistent in both soil and water systems due to its susceptibility to several degradation processes.[2] The primary mechanisms of its breakdown are abiotic hydrolysis and photolysis, as well as biotic microbial degradation.

Abiotic Degradation

Hydrolysis is a dominant degradation pathway for Cymoxanil, particularly in neutral to alkaline aqueous environments. The stability of the molecule is highly pH-dependent.[3]

-

Acidic Conditions (pH 5): Cymoxanil is relatively stable, with a half-life (DT₅₀) of approximately 148 days.[1]

-

Neutral Conditions (pH 7): The rate of hydrolysis increases significantly, with a DT₅₀ of about 34 hours.[1][3]

-

Alkaline Conditions (pH 9): Hydrolysis is extremely rapid, with a DT₅₀ of only 31 minutes.[1][3]

This pH dependency is a critical factor in predicting Cymoxanil's persistence in different water bodies and soil types. The proposed metabolic pathway involves the hydrolysis of Cymoxanil, leading to further degradation.[3]

Cymoxanil is susceptible to photodegradation, especially in water.

-

Aqueous Photolysis: In aqueous media, Cymoxanil photodegrades quickly, with a reported half-life of 1.8 days in a pH 5 buffer.[3] Another source indicates a half-life of 5.2 hours at pH 7 under artificial sunlight.[4]

-

Soil Photolysis: On soil surfaces, photodegradation is a slower process, with a reported half-life of 25.3 days.[3][5]

The rapid aqueous photolysis suggests that runoff into sunlit surface waters would lead to its swift dissipation.

Biotic Degradation in Soil

In the soil environment, microbial activity plays a crucial role in the degradation of Cymoxanil.

-

Aerobic Soil Metabolism: Under aerobic conditions, Cymoxanil is non-persistent, with typical laboratory DT₅₀ values around 1.7 days.[2] Field studies have shown half-lives ranging from less than one day to 8.7 days.[3][5] The ultimate fate of Cymoxanil in soil appears to be mineralization to carbon dioxide (CO₂), with no single degradate, other than CO₂, exceeding 10% of the applied amount in aerobic soil metabolism studies.[3]

-

Metabolic Pathway: The degradation pathway in living organisms, such as plants and likely in soil microbial communities, involves the hydrolysis of Cymoxanil to intermediate compounds, which are then further broken down to glycine.[5] This amino acid is then incorporated into natural cellular constituents.[3][5]

The rapid microbial degradation, coupled with abiotic processes, contributes to the overall low persistence of Cymoxanil in the soil environment.

Caption: Primary degradation pathways of Cymoxanil in aquatic and soil environments.

Environmental Mobility: Adsorption and Leaching in Soil

The mobility of a pesticide in soil determines its potential to reach groundwater or move off-site via runoff. Cymoxanil is considered to be a mobile compound in soil.[3]

Soil Adsorption/Desorption

The extent of Cymoxanil's interaction with soil particles is quantified by the soil organic carbon-water partitioning coefficient (Koc).

| Soil Type | Freundlich Adsorption Coefficient (Kads) | Organic Matter (%) | Reference |

| Sassafras sandy loam | 0.29 | 1.3 | [3] |

| Tama silt loam | 0.79 | 1.3 | [3] |

| Mississippi silt loam | 1.38 | 1.0 | [3] |

| Fargo clay loam | 2.86 | 4.5 | [3] |

The relatively low Kads values indicate weak adsorption to soil particles, suggesting a potential for leaching.[3] Adsorption appears to be positively correlated with organic matter content.[3] Studies have also indicated that soil pH is a key factor, with higher pH leading to greater adsorption.[6]

Leaching Potential

Given its moderate water solubility and weak adsorption to soil, Cymoxanil has a potential for leaching.[2] However, its rapid degradation in soil mitigates this risk to a large extent. Field dissipation studies have shown that Cymoxanil is typically not detected below the top 15 cm of the soil profile.[3] While column leaching studies showed that 22-25% of applied radioactivity could be recovered in the eluent, the primary components were degradates rather than the parent Cymoxanil.[3]

Experimental Protocols for Environmental Fate Assessment

To ensure the scientific integrity and trustworthiness of environmental fate data, standardized and self-validating experimental protocols are essential. The following outlines the core methodologies for assessing the degradation and mobility of Cymoxanil.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of Cymoxanil degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: Select at least three different soil types with varying textures, organic matter content, and pH to represent a range of agricultural conditions.

-

Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) Cymoxanil to fresh soil samples at a concentration relevant to its maximum field application rate.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Analysis:

-

Extract the soil samples with appropriate solvents (e.g., acetonitrile/water).

-

Quantify the parent Cymoxanil and its degradation products in the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Identify major metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the amount of non-extractable residues through combustion analysis of the extracted soil.

-

Trap and quantify the evolved ¹⁴CO₂ to assess the extent of mineralization.

-

-

Data Evaluation: Calculate the DT₅₀ and DT₉₀ values for Cymoxanil and its major metabolites. Propose a degradation pathway based on the identified products.

Caption: Workflow for an aerobic soil metabolism study.

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of Cymoxanil as a function of pH.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of Cymoxanil to each buffer solution in sterile, sealed containers.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples from each pH solution at appropriate time intervals, considering the expected rapid degradation at higher pH values.

-

Analysis: Analyze the samples directly by HPLC to determine the concentration of the parent Cymoxanil.

-

Data Evaluation: For each pH, plot the natural logarithm of the Cymoxanil concentration versus time. The degradation rate constant (k) is the negative of the slope. Calculate the hydrolysis half-life (DT₅₀) as ln(2)/k.

Conclusion

The environmental fate of Cymoxanil is characterized by a low persistence in both soil and aquatic systems. Its degradation is driven by a combination of rapid, pH-dependent hydrolysis, aqueous photolysis, and efficient microbial metabolism in soil. While its physicochemical properties suggest a potential for mobility, this is largely offset by its rapid degradation, which limits the potential for leaching to groundwater. A thorough understanding of these interconnected processes, validated through robust experimental methodologies, is crucial for the continued safe and effective use of this important fungicide.

References

- United States Environmental Protection Agency (EPA). (1998). Pesticides - Fact Sheet for Cymoxanil.

- University of Hertfordshire. Cymoxanil (Ref: DPX T3217) - AERU - University of Hertfordshire.

- Food and Agriculture Organization of the United Nations (FAO). FAO Specifications and Evaluations for Agricultural Pesticides - CYMOXANIL.

- National Center for Biotechnology Information. Cymoxanil | C7H10N4O3 | CID 5364079 - PubChem - NIH.

- Coromandel International Ltd. TECHNICAL BULLETIN CYMOXANIL TECHNICAL.

- MDPI. (2023). Adsorption/Desorption Behaviour of the Fungicide Cymoxanil in Acidic Agricultural Soils.

Sources

An In-depth Technical Guide to the Bioavailability and Uptake of 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea (Cymoxanil) in Plants

Abstract

This technical guide provides a comprehensive overview of the bioavailability, uptake, translocation, and metabolism of the fungicide 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea, commonly known as cymoxanil, in plants. Cymoxanil is a widely used agricultural compound valued for its local systemic, curative, and protective action against a range of plant pathogens, particularly Oomycetes.[1][2] This document synthesizes current scientific understanding of the key processes governing its efficacy, from its interaction with the plant surface to its ultimate metabolic fate. We delve into the physicochemical properties that dictate its behavior, the dynamics of foliar and root absorption, its movement within the plant vascular systems, and the metabolic pathways that lead to its degradation. Furthermore, this guide presents detailed methodologies for the scientific investigation of these phenomena, including radiolabeling tracer studies and advanced chromatographic techniques, to equip researchers and drug development professionals with the necessary tools to further explore and optimize the use of this important fungicide.

Introduction to Cymoxanil: A Local Systemic Fungicide

Cymoxanil is a cyanoacetamide oxime fungicide that plays a crucial role in modern agriculture for the control of diseases such as late blight in potatoes and tomatoes, and downy mildew in grapes.[3] Its mode of action involves the disruption of RNA synthesis in susceptible fungi. A key characteristic of cymoxanil is its local systemic activity, allowing it to penetrate plant tissues and provide post-infection, curative effects.[2] Understanding the factors that govern its bioavailability and uptake is paramount for optimizing its application, ensuring effective disease control, and minimizing environmental impact.

This guide will explore the journey of the cymoxanil molecule from application to its metabolic breakdown within the plant, providing a detailed scientific foundation for researchers in the field.

Physicochemical Properties Governing Bioavailability

The interaction of cymoxanil with the plant is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, stability, and ability to cross biological membranes.

| Property | Value | Significance for Plant Uptake | Source |

| Molecular Formula | C₇H₁₀N₄O₃ | - | [2] |

| Molecular Weight | 198.18 g/mol | Influences diffusion rates across cuticles. | [2] |

| Water Solubility | 780 mg/L (at 20°C, pH 7) | Moderate solubility allows for dissolution in spray solutions and potential for root uptake from soil water. | |

| LogP (Octanol-Water Partition Coefficient) | 0.67 (at pH 7) | The low LogP value indicates a degree of hydrophilicity, which is favorable for movement within the aqueous environment of the plant's vascular system. | [2] |

| Vapor Pressure | 0.15 mPa (at 20°C) | Low volatility suggests that loss from plant surfaces due to volatilization is minimal. | [2] |

| Stability | Hydrolytically unstable at neutral to alkaline pH (DT₅₀ at pH 7 is 34 hours; at pH 9 is 31 minutes). Relatively stable at pH 5 (DT₅₀ is 148 days). | The pH of the spray solution and the plant surface can significantly impact the stability and availability of the active ingredient.[2] | [2] |

The moderate water solubility and low octanol-water partition coefficient (LogP) of cymoxanil are critical determinants of its biological activity.[2] These properties create a balance that permits both penetration of the waxy plant cuticle and subsequent transport within the aqueous environment of the plant's xylem and phloem.

Plant Uptake and Translocation

Cymoxanil can be absorbed by plants through both their leaves (foliar uptake) and roots (root uptake). The primary mode of application in agriculture is foliar spray.[2]

Foliar Uptake: Penetrating the Leaf Barrier

Upon foliar application, cymoxanil must first penetrate the plant's cuticle, a waxy outer layer that serves as a protective barrier. The efficiency of this process is influenced by the formulation of the product, the use of adjuvants, and environmental conditions.

The process of foliar uptake can be conceptualized as a multi-step process:

-

Deposition and Spreading: The spray droplet adheres to and spreads across the leaf surface.

-

Cuticular Penetration: Cymoxanil molecules diffuse from the dried spray deposit through the cuticle. This is often the rate-limiting step.

-

Cellular Absorption: Once through the cuticle, cymoxanil enters the plant's internal tissues.

While specific studies on the dominant transport pathway for cymoxanil are not extensively detailed in publicly available literature, its physicochemical properties (moderate water solubility and low LogP) suggest that it likely utilizes both apoplastic and symplastic pathways for its local systemic movement.

-

Apoplastic Pathway: Movement through the non-living parts of the plant, such as cell walls and intercellular spaces.

-

Symplastic Pathway: Movement through the living protoplasts of the cells, interconnected by plasmodesmata.

The ability to move within the leaf tissue is crucial for cymoxanil's curative action, as it can reach pathogens that have already penetrated the host tissue.

Root Uptake and Systemic Translocation

Cymoxanil can also be taken up by the roots from the soil solution. The bioavailability of cymoxanil in the soil is influenced by soil properties such as pH, organic matter content, and clay content. Studies have shown that cymoxanil exhibits low adsorption in acidic soils, suggesting it can be available for root uptake.

Once absorbed by the roots, cymoxanil is translocated to the shoots via the xylem, the primary water-conducting tissue in plants. A study using ¹⁴C-labeled cymoxanil in tomato plants demonstrated this systemic movement.[3]

-

Rapid Uptake: Cymoxanil was detected in the root system within 1 hour of application.[3]

-

Translocation to Shoots: Within 16 hours, the radiolabel was detected in the cotyledons, stem, and leaves.[3]

This systemic movement from the roots allows for the protection of new growth from fungal pathogens.

Metabolism of Cymoxanil in Plants

Following its uptake and translocation, cymoxanil is rapidly metabolized by the plant. The primary metabolic pathway involves the degradation of the cymoxanil molecule into the amino acid glycine.[3]

This rapid breakdown is a key feature of cymoxanil's behavior in plants and contributes to its relatively short persistence.[3] The incorporation of the radiolabel from ¹⁴C-cymoxanil into natural plant constituents such as other amino acids and sugars has been observed, confirming the complete breakdown of the parent molecule and its entry into the plant's natural metabolic pool.

While the end-product of cymoxanil metabolism in plants is well-established as glycine, the precise intermediate steps and the enzymes involved in the initial hydrolysis and subsequent degradation of the cyano-methoxyimino-acetyl-ethylurea structure within plant tissues are not extensively detailed in the available literature. However, based on its chemical structure and general xenobiotic metabolism in plants, the pathway likely involves a series of hydrolysis and cleavage reactions.

Below is a proposed logical flow of the metabolic degradation of cymoxanil in plants, leading to its incorporation into the natural metabolic pool.

Caption: Proposed metabolic pathway of cymoxanil in plants.

Methodologies for Studying Bioavailability and Uptake

The investigation of cymoxanil's behavior in plants requires specialized analytical techniques. This section outlines key experimental protocols for researchers.

Radiolabeling Studies for Uptake and Translocation Analysis

The use of radiolabeled compounds, such as ¹⁴C-cymoxanil, is a powerful tool for tracing the uptake, movement, and metabolic fate of the molecule within the plant.

Objective: To quantify the rate and extent of cymoxanil uptake and translocation following foliar or root application.

Protocol: ¹⁴C-Cymoxanil Foliar Application and Translocation Study

-

Plant Material: Grow the plant species of interest (e.g., grape, potato, tomato) in a controlled environment (growth chamber or greenhouse) to a suitable growth stage (e.g., 4-6 true leaves).

-

Preparation of ¹⁴C-Cymoxanil Solution: Prepare a treatment solution of ¹⁴C-cymoxanil with a known specific activity in a suitable solvent (e.g., acetone or a formulation blank) to mimic a field application.

-

Application: Using a microsyringe, apply a precise volume (e.g., 10 µL) of the ¹⁴C-cymoxanil solution to a specific area on a single leaf (the "treated leaf"). For root application studies, introduce the ¹⁴C-cymoxanil solution to the hydroponic or soil medium.

-

Time-Course Sampling: Harvest plants at various time points after application (e.g., 1, 6, 24, 48, and 96 hours).

-

Sample Sectioning: Dissect the harvested plants into different parts:

-

Treated leaf (and wash to remove unabsorbed residue)

-

Leaves above the treated leaf

-

Leaves below the treated leaf

-

Stem

-

Roots

-

-

Quantification of Radioactivity:

-

Combustion Analysis: Combust dried and ground plant samples in a sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail and quantified using a liquid scintillation counter (LSC).

-

Autoradiography: Press the whole plant or plant parts against X-ray film to visualize the distribution of the radiolabel.

-

-

Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed and translocated to different plant parts at each time point.

Caption: Workflow for a ¹⁴C-cymoxanil uptake and translocation study.

LC-MS/MS for Residue Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of cymoxanil and its metabolites in complex plant matrices.

Objective: To determine the concentration of cymoxanil and identify its metabolites in plant tissues.

Protocol: Sample Preparation and LC-MS/MS Analysis

-

Sample Homogenization: Homogenize a representative sample of the plant tissue (e.g., leaves, fruit) using a high-speed blender, often with the addition of dry ice to keep the sample frozen.

-

Extraction (QuEChERS Method):

-

Weigh a subsample of the homogenized tissue (e.g., 10 g) into a centrifuge tube.

-

Add water and acetonitrile.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Shake vigorously and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove water).

-

Vortex and centrifuge.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the cleaned-up extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for cymoxanil and its potential metabolites.

-

Example LC-MS/MS Parameters for Cymoxanil:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Cymoxanil | 199.1 | 141.1 | 70.1 |

Note: Specific transitions for metabolites would need to be determined based on their chemical structures.

Caption: Workflow for LC-MS/MS analysis of cymoxanil residues.

Conclusion and Future Research Directions

The bioavailability and uptake of cymoxanil in plants are complex processes governed by its physicochemical properties, the mode of application, plant species, and environmental factors. Its local systemic activity, facilitated by its ability to penetrate plant tissues, is a key contributor to its efficacy as a curative fungicide. The rapid metabolism of cymoxanil to the natural product glycine is a notable characteristic that influences its persistence in the plant.

While significant progress has been made in understanding the overall fate of cymoxanil in plants, several areas warrant further investigation:

-

Elucidation of the complete metabolic pathway in different plant species: Identifying the intermediate metabolites and the enzymes responsible for cymoxanil degradation will provide a more complete picture of its fate.

-

Quantitative comparison of uptake and translocation in key crops: Data from comparative studies will aid in optimizing application strategies for different agricultural systems.

-

Investigation of transport pathways: Definitive studies on the relative contributions of apoplastic and symplastic transport will enhance our understanding of its systemic movement.

-

Influence of formulation on bioavailability: Research into how different formulations and adjuvants affect the rate and extent of foliar penetration can lead to the development of more effective products.

This technical guide provides a solid foundation for researchers and professionals working with cymoxanil. By employing the methodologies outlined herein and addressing the remaining knowledge gaps, the scientific community can continue to refine the use of this important fungicide for sustainable crop protection.

References

-

University of Hertfordshire. (n.d.). Cymoxanil (Ref: DPX T3217). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2016). Cymoxanil. Draft Human Health Risk Assessment for Registration Review. Regulations.gov. Retrieved from [https://www.regulations.gov/document/EPA-HQ-OPP-2011-0 cymoxanil-0014]([Link] cymoxanil-0014)

-

Tellier, F., Fritz, R., Kerhoas, L., Ducrot, P. H., Einhorn, J., Carlin-Sinclair, A., & Leroux, P. (2008). Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea. Journal of Agricultural and Food Chemistry, 56(17), 8050–8057. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Cymoxanil; 441807-49. Retrieved from [Link]

-

Tellier, F., Fritz, R., Kerhoas, L., Ducrot, P. H., Carlin-Sinclair, A., Einhorn, J., & Leroux, P. (2009). Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea. Pest Management Science, 65(2), 129-136. Retrieved from [Link]

-